molecular formula C13H18N2O4 B14850330 Tert-butyl 2-(5-formyl-4-hydroxypyridin-2-YL)ethylcarbamate

Tert-butyl 2-(5-formyl-4-hydroxypyridin-2-YL)ethylcarbamate

Cat. No.: B14850330
M. Wt: 266.29 g/mol
InChI Key: QJILVXYEESIEJF-UHFFFAOYSA-N
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Description

Tert-butyl 2-(5-formyl-4-hydroxypyridin-2-YL)ethylcarbamate is an organic compound that features a pyridine ring substituted with formyl and hydroxyl groups, along with a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(5-formyl-4-hydroxypyridin-2-YL)ethylcarbamate typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as n-butyllithium and dimethylformamide for formylation, followed by protection of the hydroxyl group using tert-butyl dimethylsilyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base such as potassium carbonate.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydroxymethyl derivative.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Tert-butyl 2-(5-formyl-4-hydroxypyridin-2-YL)ethylcarbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-formyl-4-hydroxypyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The carbamate group can also act as a protecting group, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

  • Tert-butyl 4-(5-formyl-4-hydroxypyridin-2-yl)piperidine-1-carboxylate
  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Comparison: Tert-butyl 2-(5-formyl-4-hydroxypyridin-2-YL)ethylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups that can be exploited in various synthetic and biological applications .

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

tert-butyl N-[2-(5-formyl-4-oxo-1H-pyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)14-5-4-10-6-11(17)9(8-16)7-15-10/h6-8H,4-5H2,1-3H3,(H,14,18)(H,15,17)

InChI Key

QJILVXYEESIEJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=O)C(=CN1)C=O

Origin of Product

United States

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